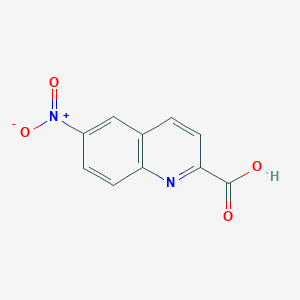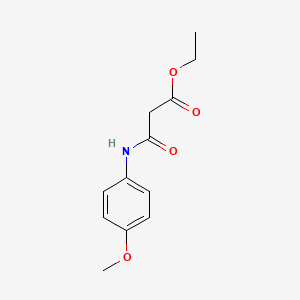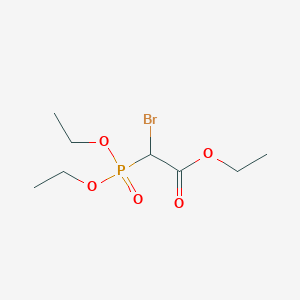
Triethylphosphonobromacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl phosphonobromoacetate: is an organophosphorus compound with the molecular formula C8H16BrO5P . It is a colorless liquid widely used in organic synthesis, particularly for the preparation of various phosphonates and phosphates . This compound is known for its versatility and reactivity, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: Triethyl phosphonobromoacetate is used as a reagent in the synthesis of various phosphonates and phosphates, which are important intermediates in organic synthesis . It is particularly valuable in the Horner-Wadsworth-Emmons reaction, where it is used to prepare alkenes from aldehydes and ketones .
Biology and Medicine: In biological and medicinal research, triethyl phosphonobromoacetate is used to synthesize bioactive molecules, including potential drug candidates . Its ability to introduce phosphonate groups into organic molecules makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Industry: In the industrial sector, triethyl phosphonobromoacetate is used in the production of agrochemicals, such as herbicides and insecticides . It is also employed in the synthesis of flame retardants and plasticizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethyl phosphonobromoacetate can be synthesized through the reaction of triethyl phosphonoacetate with bromine . The reaction typically involves the addition of bromine to triethyl phosphonoacetate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of triethyl phosphonobromoacetate.
Industrial Production Methods: Industrial production of triethyl phosphonobromoacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Triethyl phosphonobromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Ester hydrolysis: Triethyl phosphonobromoacetate can undergo hydrolysis to form phosphonic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester hydrolysis: Hydrolysis reactions are usually performed in the presence of aqueous acids or bases at moderate temperatures.
Major Products:
Nucleophilic substitution: The major products are substituted phosphonates, where the bromine atom is replaced by the nucleophile.
Ester hydrolysis: The major products are phosphonic acids.
Wirkmechanismus
The mechanism of action of triethyl phosphonobromoacetate involves its reactivity as an electrophile and a source of the phosphonate group. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new phosphonate compound . The compound’s reactivity is attributed to the presence of the electrophilic bromine atom and the electron-withdrawing phosphonate group, which facilitate nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
- Triethyl phosphonoacetate
- Diethyl phosphonobromoacetate
- Ethyl bromoacetate
Comparison: Triethyl phosphonobromoacetate is unique due to the presence of both the phosphonate and bromine functional groups, which confer distinct reactivity and versatility in organic synthesis . Compared to triethyl phosphonoacetate, triethyl phosphonobromoacetate has enhanced electrophilicity due to the bromine atom, making it more reactive in nucleophilic substitution reactions . Diethyl phosphonobromoacetate and ethyl bromoacetate, while similar, lack the triethyl phosphonate moiety, resulting in different reactivity and applications .
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2-diethoxyphosphorylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDGKZDQVZDKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446594 |
Source


|
| Record name | triethyl phosphonobromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23755-73-9 |
Source


|
| Record name | triethyl phosphonobromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl phosphonobromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

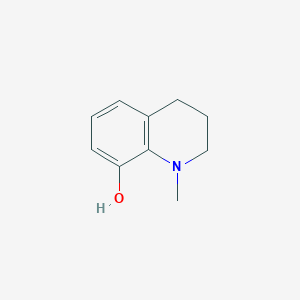
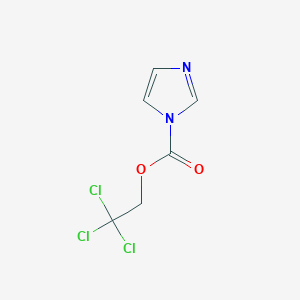
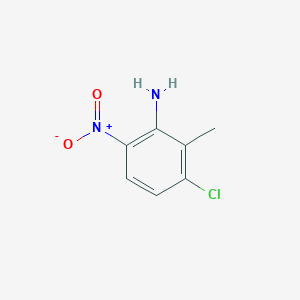
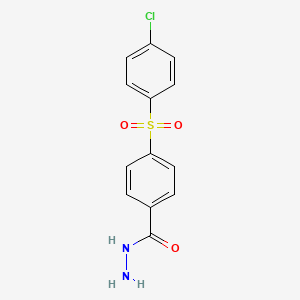
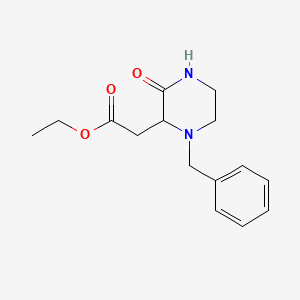

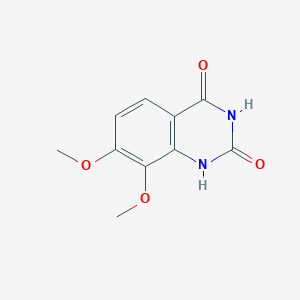
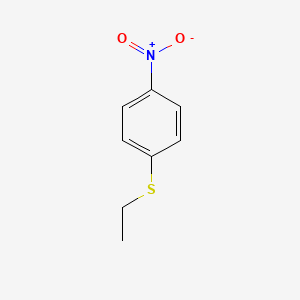
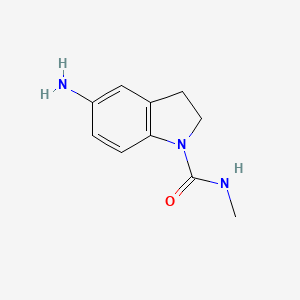
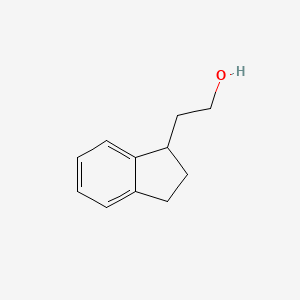
![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)
